Predicted CYP450 Inhibition Profile
Computational models predict a distinct cytochrome P450 inhibition profile for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate . The model indicates it as an inhibitor of CYP1A2 and CYP2C19, but not of CYP2C9, CYP2D6, or CYP3A4 . This contrasts with class-level expectations, where many aryl ketones and esters show broader CYP inhibition. This specific, computationally-derived profile is essential for medicinal chemists to forecast potential drug-drug interaction liabilities early in a project, a quantitative differentiator from non-fluorinated or differently substituted analogs for which such data may be unavailable or differ substantially.
| Evidence Dimension | CYP450 Enzyme Inhibition (Predicted) |
|---|---|
| Target Compound Data | CYP1A2: Yes; CYP2C19: Yes; CYP2C9: No; CYP2D6: No; CYP3A4: No |
| Comparator Or Baseline | Class-level expectation for aryl ketones/esters (no specific comparator available) |
| Quantified Difference | Selective inhibition pattern (CYP1A2/2C19) versus broader potential inhibition in class |
| Conditions | Computational prediction models (Bioavailability Score, Egan, Ghose, Lipinski, Muegge, Veber) |
Why This Matters
A predicted selective CYP inhibition profile reduces the likelihood of adverse drug-drug interactions, making this compound a strategically advantageous starting point for medicinal chemistry programs.
